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The long-term stability of therapeutic proteins in pharmaceutical formulations is a critical factor
in drug development. Excipients are commonly added to prevent degradation and aggregation.
Among these, disaccharides like maltose hydrate and sucrose are frequently employed. This
guide provides an objective comparison of the performance of maltose hydrate and sucrose
as protein stabilizers, supported by experimental data, to aid in the rational selection of
excipients for biologic formulations.

Executive Summary

Both maltose and sucrose are effective at protecting proteins from degradation during stresses
such as freeze-thawing and lyophilization. However, their performance can diverge significantly
during long-term storage, with sucrose generally providing superior stability for the model
protein lactate dehydrogenase (LDH). While both sugars operate through similar stabilization
mechanisms, including the formation of a glassy matrix and preferential exclusion, subtle
differences in their physicochemical properties can lead to different stability outcomes. Sucrose
is a widely used and studied stabilizer for a variety of proteins, including monoclonal antibodies
(mAbs). Maltose, a reducing sugar, has been observed to lead to product browning and
destabilization during storage, a critical consideration for formulation development.

Comparative Performance Data
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The following tables summarize quantitative data from a key study comparing the stabilizing

effects of maltose and sucrose on lactate dehydrogenase (LDH) during freeze-drying and

subsequent storage.

Table 1: Effect of Maltose and Sucrose on the Enzymatic Activity of LDH After Freeze-Thawing

and Freeze-Drying

Stabilizer Process Remaining Activity (%)
Maltose Freeze-Thawing 95.2+2.1

Freeze-Drying 93.8+25

Sucrose Freeze-Thawing 96.1+1.8

Freeze-Drying 945+2.0

None (Control) Freeze-Thawing 65.3+35

Freeze-Drying 28.7+x4.1

Data adapted from Kawai, K., & Suzuki, T. (2007). Stabilizing effect of four types of
disaccharide on the enzymatic activity of freeze-dried lactate dehydrogenase: step by step

evaluation from freezing to storage. Pharmaceutical research, 24(10), 1883-1890.

Table 2: Storage Stability of Freeze-Dried LDH with Maltose and Sucrose at Different

Temperatures (Remaining Activity % after 90 days)

© 2025 BenchChem. All rights reserved.

2/8

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13714373?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

Remaining Activity

Stabilizer Storage Temp. (%) Observations
Maltose 20°C 75.4+3.3 Slight browning
40°C 451+4.0 Significant browning

60°C 158+2.9 Severe browning

Sucrose 20°C 90.5+25 No browning
40°C 85.2+3.1 No browning

60°C 68.7 + 3.8 No browning

Data adapted from Kawai, K., & Suzuki, T. (2007). As noted in the study, maltose and another
reducing sugar, lactose, led to significant destabilization and browning during storage,
particularly at elevated temperatures.

Table 3: Glass Transition Temperatures (Tg) of Freeze-Dried Formulations

Formulation Tg (°C)
LDH + Maltose 78.5
LDH + Sucrose 62.1

Data adapted from Kawai, K., & Suzuki, T. (2007). A higher Tg is generally associated with
better stability in the amorphous solid state, as it indicates reduced molecular mobility.

Mechanisms of Protein Stabilization

Both maltose and sucrose stabilize proteins through several key mechanisms, primarily in the
solid state after lyophilization.

« Vitrification: Both sugars can form a rigid, amorphous glassy matrix upon freeze-drying. This
glassy state entraps the protein molecules, restricting their mobility and thereby preventing
unfolding and aggregation. A higher glass transition temperature (Tg) is indicative of a more
stable glassy matrix.
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Water Replacement Hypothesis: During the drying process, water molecules that form a
hydration shell around the protein are removed. Sugars can replace these water molecules,
forming hydrogen bonds with the protein and maintaining its native conformation in the dried
state.

Preferential Exclusion: In solution, sugars are preferentially excluded from the protein
surface. This phenomenon increases the chemical potential of the protein, making the
unfolded state, which has a larger surface area, thermodynamically less favorable. This
drives the equilibrium towards the more compact, native state.

Experimental Protocols

Below are detailed methodologies for key experiments cited in the comparison of maltose and

sucrose as protein stabilizers.

Preparation of Protein Formulations and Freeze-Drying

Protein Solution Preparation: A stock solution of the model protein (e.g., Lactate
Dehydrogenase from rabbit muscle) is prepared in a suitable buffer (e.g., 10 mM sodium
phosphate buffer, pH 7.4). The protein concentration is determined spectrophotometrically.

Formulation with Disaccharides: Stock solutions of maltose monohydrate and sucrose are
prepared in the same buffer. The protein solution is then mixed with the disaccharide
solutions to achieve the desired final concentrations of protein and sugar (e.g., 10 mg/mL
protein and 100 mg/mL disaccharide).

Freeze-Thaw Cycle: An aliquot of each formulation is subjected to a freeze-thaw cycle by
freezing in liquid nitrogen for at least 1 minute, followed by thawing in a water bath at 25°C.

Lyophilization: Aliquots of the formulations are placed in vials and loaded into a freeze-dryer.
The samples are frozen to a low temperature (e.g., -40°C) and then subjected to primary
drying under vacuum to sublimate the ice, followed by a secondary drying step at a higher
temperature (e.g., 25°C) to remove residual water.

Enzymatic Activity Assay (for LDH)
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o Reconstitution: The freeze-dried protein samples are reconstituted with a specific volume of
purified water to the initial protein concentration.

e Assay Principle: The enzymatic activity of LDH is determined by monitoring the decrease in
absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+ in the
presence of pyruvate.

e Procedure: A reaction mixture is prepared containing sodium phosphate buffer, sodium
pyruvate, and NADH. The reconstituted enzyme solution is added to initiate the reaction, and
the change in absorbance at 340 nm is measured over time using a spectrophotometer. The
rate of decrease in absorbance is proportional to the LDH activity.

Storage Stability Study

o Sample Storage: Vials of the freeze-dried formulations are stored at various controlled
temperatures (e.g., 20°C, 40°C, and 60°C) for a defined period (e.g., 90 days).

e Analysis: At specified time points, vials are removed from storage. The physical appearance
of the cake is observed (e.g., for color changes like browning). The samples are then
reconstituted, and the remaining protein activity or the extent of aggregation is measured
using appropriate analytical techniques (e.g., enzymatic assay for LDH, size-exclusion
chromatography for monoclonal antibodies).

Differential Scanning Calorimetry (DSC)

o Sample Preparation: A small amount of the freeze-dried powder is hermetically sealed in an
aluminum pan.

o Thermal Analysis: The sample is subjected to a controlled temperature program in a DSC
instrument. This typically involves cooling the sample to a low temperature and then heating
it at a constant rate.

o Data Analysis: The heat flow to or from the sample is measured as a function of temperature.
The glass transition temperature (Tg) is determined as a midpoint of the change in the heat
capacity as the sample transitions from a glassy to a rubbery state.
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Visualizing the Experimental Workflow and
Stabilization Mechanisms

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental

workflow for comparing protein stabilizers and the key mechanisms of protein stabilization by
disaccharides.
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Fig. 1: Experimental workflow for comparing protein stabilizers.
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Fig. 2: Key mechanisms of protein stabilization by disaccharides.

Conclusion

The choice between maltose hydrate and sucrose as a protein stabilizer requires careful
consideration of the specific protein, the intended storage conditions, and the full lifecycle of
the drug product. While both can provide protection during processing, the potential for
maltose, as a reducing sugar, to cause browning and degradation during long-term storage is a
significant drawback. Sucrose has a more extensive history of successful use in commercial
formulations and, based on the available comparative data for LDH, demonstrates superior
performance in maintaining protein stability over time. For these reasons, sucrose is often the
preferred disaccharide stabilizer in biopharmaceutical formulations. Further studies directly
comparing these two excipients with a wider range of therapeutic proteins, particularly
monoclonal antibodies, would be beneficial to the field.
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¢ To cite this document: BenchChem. [Maltose Hydrate vs. Sucrose: A Comparative Guide to
Protein Stabilization in Formulations]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13714373#maltose-hydrate-vs-sucrose-for-protein-
stabilization-in-formulations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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